Glycyl-prolyl-glycyl-glycine
Übersicht
Beschreibung
Glycyl-prolyl-glycyl-glycine is a peptide that contains proline and glycine amino acids . It is known to have a pronounced physiological activity . The compound was first synthesized by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid .
Synthesis Analysis
The compound was first synthesized by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . Other synthesis methods such as shaking with alkali have also been reported . An improved and greener methodology of solution-phase synthesis for the preparation of Glypromate® (glycyl- L -prolyl- L -glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases, has been described .Molecular Structure Analysis
The molecular structure of Glycyl-prolyl-glycyl-glycine is determined by the amino acid sequence . The structural modification of PGP affects its properties only if a glycine or proline is replaced by another amino acid .Chemical Reactions Analysis
The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues .Physical And Chemical Properties Analysis
Glycyl-prolyl-glycyl-glycine is a white crystal with a molar mass of 132.119 g·mol −1 . It is soluble in water (132 g L −1 at 20 °C) and has a log P of −2.291 . Its acidity (p Ka ) is 3.133 and basicity (p Kb ) is 10.864 .Wissenschaftliche Forschungsanwendungen
Intestinal Absorption : Lane, Silk, and Clark (1975) investigated the intestinal absorption of Glycyl-L-proline and L-prolyl-glycine, two dipeptides related to Glycyl-prolyl-glycyl-glycine, in rats. They found that these dipeptides might be absorbed via different peptide transport systems, highlighting the complexity of peptide absorption in the intestine (Lane, Silk, & Clark, 1975).
Renal Metabolism : Fonteles, Oliveira, and Carvalho (1990) studied the metabolism of dipeptides like Glycyl-glycine, Glycyl-proline, and Prolyl-glycine in isolated perfused rat kidneys. They observed significant differences in the degradation of these peptides, indicating the selective metabolism of dipeptides in renal tissues (Fonteles, Oliveira, & Carvalho, 1990).
Transport Mechanisms : Rubino, Field, and Shwachman (1971) explored the transport of amino acid residues of dipeptides in rabbit ileum. They found that the glycine residue of Glycyl-L-proline is absorbed via saturable influx processes, indicating a complex transport mechanism for dipeptide components (Rubino, Field, & Shwachman, 1971).
Antiviral Activity : Andersson et al. (2005) discovered that a modified version of Glycyl-prolyl-glycine, namely Glycyl-prolyl-glycine-amide, exhibits antiretroviral properties against HIV-1. This suggests potential therapeutic applications of the tripeptide in combating viral infections (Andersson et al., 2005).
Protein Synthesis and Structural Analysis : Lalitha, Subramanian, and Parthasarathy (1986) analyzed the structure of L-prolyl-glycyl-glycine, providing insights into its conformation and potential influence on protein structure and function (Lalitha, Subramanian, & Parthasarathy, 1986).
Ischemic Protection in Brain : Bashun et al. (2013) examined the effects of the Glycyl-proline dipeptide on neuroactive amino acids and energy metabolism in rats' brains after ischemia, highlighting potential neuroprotective effects of such peptides (Bashun et al., 2013).
Dipeptide Handling in Kidneys : Fonteles, Ganapathy, Pashley, and Leibach (1983) focused on the renal handling of Glycyl-proline, showing its significant reabsorption and metabolic conversion in isolated perfused rat kidneys (Fonteles, Ganapathy, Pashley, & Leibach, 1983).
Peptide Transport in Enterocytes : Backwell, Wilson, and Schweizer (1995) demonstrated the existence of a peptide transporter for Glycyl-L-proline in ovine enterocyte brush-border membrane vesicles, contributing to the understanding of peptide absorption in the small intestine (Backwell, Wilson, & Schweizer, 1995).
Zukünftige Richtungen
Glycyl-prolyl-glycyl-glycine and its analogs may open the way for developing a novel molecule for treating neurodegenerative disorders, including Alzheimer’s Disease . An improved and greener methodology of solution-phase synthesis for the preparation of Glypromate® (glycyl- L -prolyl- L -glutamic acid, GPE), a potent neuropeptide for applications in neurodegenerative conditions such as Huntington’s, Parkinson’s and Alzheimer’s diseases, has been described .
Eigenschaften
IUPAC Name |
2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMQPADLFXCJJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-prolyl-glycyl-glycine | |
CAS RN |
13054-03-0 | |
Record name | Glycyl-prolyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.